molecular formula C3H5N3OS B1512264 ((1,2,4-Thiadiazol-5-yl)amino)methanol CAS No. 1190921-45-9

((1,2,4-Thiadiazol-5-yl)amino)methanol

Cat. No.: B1512264
CAS No.: 1190921-45-9
M. Wt: 131.16 g/mol
InChI Key: IEVOXCJGYNXLEY-UHFFFAOYSA-N
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Description

((1,2,4-Thiadiazol-5-yl)amino)methanol ( 1190921-45-9) is a heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C3H5N3OS and a molecular weight of 131.16 g/mol, features a 1,2,4-thiadiazole core functionalized with an aminomethanol group . The 1,2,4-thiadiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities and presence in compounds with various therapeutic targets. As a functionalized derivative, this compound serves as a versatile synthon for the synthesis of more complex molecules. Its structure suggests potential use in constructing libraries of small molecules for high-throughput screening or in the development of enzyme inhibitors. Researchers value this compound for its potential to engage in hydrogen bonding and other molecular interactions, which is crucial in the design of bioactive ligands. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For laboratory use, it is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

CAS No.

1190921-45-9

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

(1,2,4-thiadiazol-5-ylamino)methanol

InChI

InChI=1S/C3H5N3OS/c7-2-5-3-4-1-6-8-3/h1,7H,2H2,(H,4,5,6)

InChI Key

IEVOXCJGYNXLEY-UHFFFAOYSA-N

SMILES

C1=NSC(=N1)NCO

Canonical SMILES

C1=NSC(=N1)NCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties References
((1,2,4-Thiadiazol-5-yl)amino)methanol 1,2,4-Thiadiazole -NH-CH2OH at C5 Hydrophilic, basic, H-bond donor/acceptor [Inferred]
1-(1,2,4-Thiadiazol-5-yl)piperazine 1,2,4-Thiadiazole Piperazine at C5 High basicity, bulkier structure
{dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol Fused imidazo-thiadiazole Methanol at C5, dimethyl groups Increased rigidity, lipophilic character
4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol Hybrid thiadiazole-triazole Thiol, phenyl, and triazole groups Enhanced redox activity, metal-binding
Key Observations:
  • Basic vs. Hydrophilic Character: Piperazine-substituted analogs (e.g., 1-(1,2,4-Thiadiazol-5-yl)piperazine) exhibit higher basicity due to the piperazine moiety, which may improve membrane permeability but reduce solubility in aqueous media compared to the aminomethanol derivative .
  • Functional Group Diversity: Thiol-containing analogs (e.g., triazole-thiol derivatives) demonstrate redox activity and metal coordination capabilities, which are absent in the aminomethanol compound .

Preparation Methods

Cyclization of Amidoximes with Alkali Metal Thiocyanates

One common approach to synthesize 5-amino-1,2,4-thiadiazole derivatives involves cyclization of O-alkyl or O-arylsulfonyl-substituted amidoximes with metal thiocyanates (MSCN, where M = alkali metal or ammonium). This method yields the 1,2,4-thiadiazole ring efficiently and can be adapted to prepare 5-amino derivatives suitable for further functionalization.

  • The amidoxime precursor can be either syn- or anti-isomer, but typically only the syn-isomer cyclizes effectively.
  • The reaction proceeds in suitable solvents under controlled conditions to afford the thiadiazole core.

Functionalization via Reaction of Amidines with Isothiocyanates

Another robust synthetic route involves the reaction of amidines with isothiocyanates to form the thiadiazole ring system. The isothiocyanate is often prepared by reacting primary amines with thiophosgene.

  • This method allows for the introduction of various substituents on the thiadiazole ring by selecting appropriate amidine and isothiocyanate precursors.
  • The amino-methanol substituent can be introduced by further transformations on the amino group at the 5-position.

Pinner Reaction to Form Amidines from Nitriles

The amidine intermediate required for the above reaction can be synthesized by a Pinner reaction from appropriately substituted nitriles.

  • The nitrile is treated with acidic alcohol to form an imidate salt, which is then converted to amidine.
  • This step is crucial for introducing the desired substitution pattern on the thiadiazole ring.

Direct Aminomethylation of the 5-Amino Group

To specifically prepare this compound, the 5-amino group of the thiadiazole intermediate can be aminomethylated.

  • This involves reaction with formaldehyde or related reagents under controlled conditions to introduce the aminomethyl (-CH2OH) substituent.
  • Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Detailed Reaction Scheme Example

Step Reactants Conditions Product Yield Notes
1 O-alkylsulfonyl amidoxime + MSCN Solvent, mild heating 5-amino-1,2,4-thiadiazole intermediate High Cyclization step
2 Nitrile precursor Pinner reaction (acidic alcohol) Amidines Moderate to high Precursor for ring formation
3 Amidine + isothiocyanate Room temp to reflux 1,2,4-thiadiazol-5-amine derivatives Moderate Ring closure and substitution
4 5-amino-thiadiazole + formaldehyde Mild base, aqueous or alcoholic medium This compound Moderate Aminomethylation step

Research Findings and Challenges

  • The cyclization methods involving amidoximes and metal thiocyanates are well-established but may require hazardous reagents (e.g., thiophosgene) and careful handling.
  • Industrial scale synthesis is challenged by multi-step processes and the need to control isomer formation (syn vs. anti).
  • The aminomethylation step to introduce the methanol group on the amino substituent requires optimization to maximize yield and purity without side reactions.
  • Recent advances in convergent synthesis allow for better control over substitution patterns on the thiadiazole ring, improving the synthesis of functionalized derivatives like this compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclization of Amidoximes with MSCN Amidoxime, MSCN Cyclization Good yields, direct ring formation Requires careful isomer control, hazardous reagents
Amidine + Isothiocyanate Reaction Amidine, isothiocyanate Ring closure Versatile substitution, convergent synthesis Multi-step preparation of amidine and isothiocyanate
Pinner Reaction for Amidines Nitrile, acidic alcohol Amidination Prepares key intermediates Requires acidic conditions, sensitive to substrate
Aminomethylation of 5-Amino Group 5-amino-thiadiazole, formaldehyde Alkylation Direct introduction of amino-methanol group Risk of over-alkylation, side reactions

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing ((1,2,4-Thiadiazol-5-yl)amino)methanol, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-1,2,4-thiadiazole with methanol derivatives (e.g., chloromethanol) under acidic catalysis (HCl or H₂SO₄) in ethanol or methanol solvents. Reaction temperature (40–60°C) and stoichiometric ratios are critical for optimizing yields. Prolonged reflux (>6 hours) may degrade the product, necessitating real-time monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR confirms the amino-methanol linkage (δ 3.5–4.0 ppm for -CH₂OH; δ 5.5–6.5 ppm for -NH). IR spectroscopy identifies -OH (3200–3400 cm⁻¹) and -NH (1650–1700 cm⁻¹) stretches. Mass spectrometry (ESI) validates molecular weight (e.g., [M+H]+ at m/z 146). Purity is assessed via HPLC with a C18 column .

Q. What biological activities have been reported for this compound derivatives?

  • Derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in HeLa cells). Mechanisms include disruption of microbial cell walls and inhibition of topoisomerase II in cancer cells .

Q. What are the stability considerations for this compound under different pH levels?

  • The compound is pH-sensitive : stable in neutral/basic buffers (pH 7–9) but degrades in acidic conditions (pH <5). Store at 4°C in amber vials with desiccants to prevent oxidation .

Advanced Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Conflicting signals (e.g., overlapping -NH and -OH peaks) are resolved using 2D NMR (HSQC, COSY) and variable-temperature NMR . Computational modeling (DFT) predicts chemical shifts, while deuterated DMSO suppresses hydrogen bonding artifacts .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups (EWGs) to the thiadiazole ring?

  • EWGs (e.g., -NO₂, -CF₃) require microwave-assisted synthesis (80°C, 30 min) with Pd(PPh₃)₄ catalysis. Use polar aprotic solvents (DMF) and excess aryl halides (1.5 equiv). Monitor intermediates via LC-MS to minimize side products .

Q. How does the stereoelectronic environment of substituents affect the compound’s bioactivity?

  • Electron-withdrawing groups enhance antimicrobial activity by increasing electrophilicity (e.g., -Cl derivatives show 2x lower MICs). Bulky substituents (e.g., -Ph) reduce cell permeability but improve enzyme selectivity. QSAR models correlate Hammett constants (σ) with IC₅₀ values .

Q. How can analogs of this compound be designed to improve pharmacokinetic properties?

  • Pro-drug strategies : Esterify the -OH group (e.g., acetyl derivatives) to enhance bioavailability. Hydrophilic modifications : Introduce -SO₃H or -PO₃H₂ groups to improve aqueous solubility. Use in silico ADME tools (SwissADME) to predict logP and BBB penetration .

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